2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
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Overview
Description
2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a fluorobenzoyl group
Preparation Methods
The synthesis of 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorobenzoyl group and the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets. The fluorobenzoyl group may facilitate binding to certain proteins or enzymes, while the thiazole ring can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring are known for their diverse applications in medicinal chemistry.
Fluorobenzoyl compounds: These compounds are studied for their unique chemical properties and potential therapeutic uses. The uniqueness of this compound lies in the combination of these three functional groups, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c15-12-4-2-1-3-11(12)13(18)17-7-5-10(9-17)19-14-16-6-8-20-14/h1-4,6,8,10H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSLKJGJUDDXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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